4-(1-Cyanocyclopropyl)-3-fluorophenylboronic acid
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Overview
Description
4-(1-Cyanocyclopropyl)-3-fluorophenylboronic acid is a boronic acid derivative characterized by its unique structure, which includes a fluorine atom and a cyanocyclopropyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Cyanocyclopropyl)-3-fluorophenylboronic acid typically involves the following steps:
Boronic Acid Formation: The starting material, 4-(1-cyanocyclopropyl)-3-fluorobenzene, undergoes a boronic acid formation reaction using a boron reagent such as boronic acid or boronic ester.
Catalytic Conditions: The reaction is often catalyzed by a palladium or nickel catalyst under inert atmosphere conditions to prevent oxidation.
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Cyanocyclopropyl)-3-fluorophenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Typical reducing agents include lithium aluminum hydride and hydrogen gas.
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Boronic Esters: Formed through the oxidation of the boronic acid group.
Amines: Resulting from the reduction of the cyano group.
Substituted Derivatives: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1-Cyanocyclopropyl)-3-fluorophenylboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be employed in the development of fluorescent probes and bioconjugation techniques.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4-(1-Cyanocyclopropyl)-3-fluorophenylboronic acid exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing it to interact with various biomolecules.
Pathways: The compound can modulate biological pathways by inhibiting enzymes or interfering with signaling processes.
Comparison with Similar Compounds
4-(1-Cyanocyclopropyl)-3-fluorophenylboronic acid is unique due to its specific structural features. Similar compounds include:
4-(1-Cyanocyclopropyl)phenylboronic Acid: Lacks the fluorine atom, resulting in different reactivity and properties.
3-Fluorophenylboronic Acid: Does not have the cyano group, leading to variations in chemical behavior and applications.
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Properties
IUPAC Name |
[4-(1-cyanocyclopropyl)-3-fluorophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BFNO2/c12-9-5-7(11(14)15)1-2-8(9)10(6-13)3-4-10/h1-2,5,14-15H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNDSQIXCPDBGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2(CC2)C#N)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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